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Mmb-chmica

CB1 receptor biased agonism Gαi protein

Forensic and pharmacological labs require tool compounds with defined signaling bias. Unlike β-arrestin2-preferring SCRAs, MMB-CHMICA offers balanced CB1 agonism (mimicking CP55940), essential for G-protein vs. β-arrestin2 dissociation studies. - **Key property:** Balanced Gαi/β-arrestin2 recruitment profile - **Metabolic marker:** O-demethylated (m/z 357.2179) for LC-MS/MS - **Controlled status:** DEA Schedule I; DEA-exempt certified reference material available - **Supply:** Certified solution (100 µg/mL in methanol) for calibrators

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
CAS No. 1971007-94-9
Cat. No. B8270171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmb-chmica
CAS1971007-94-9
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1
InChIKeyROWZIXRLVUOMCJ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMB-CHMICA: Baseline Overview


MMB-CHMICA (also known as AMB-CHMICA; IUPAC: methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is an indole-based synthetic cannabinoid receptor agonist (SCRA) featuring an L-valinate methyl ester head group [1]. First reported on the European illicit drug market in 2014, it acts as a potent agonist at cannabinoid receptors CB1 and CB2 [2]. In 2018, MMB-CHMICA was the sixth-most common synthetic cannabinoid identified in drugs seized by the U.S. Drug Enforcement Administration, and it was permanently placed into Schedule I of the Controlled Substances Act in 2020 [3][4]. A certified reference material (100 µg/mL in methanol, Cerilliant®) is commercially available from Sigma-Aldrich for use as a calibrator or control in GC/MS and LC/MS methods .

Analytical Reference

Certified calibrant for GC-MS & LC-MS forensic methods

Signaling Probe

CB1 receptor functional selectivity research tool

Procurement Note

Schedule I compound; controlled substance license may apply

MMB-CHMICA: In-Class Substitution Limitations


MMB-CHMICA and its closest structural analog MDMB-CHMICA differ by a single methyl group in the amino acid head group (L-valinate methyl ester vs. L-tert-leucinate methyl ester). Despite this apparently minor structural variation, the two compounds diverge substantially in CB1 receptor signaling bias, human esterase-mediated hydrolysis rates, and metabolic biomarker identity [1][2]. MMB-CHMICA displays a functionally distinct 'balanced' Gαi/β-arrestin2 recruitment profile at CB1 relative to the majority of SCRAs, which exhibit β-arrestin2 pathway preference [1]. Furthermore, valinate-derived SCs such as MMB-CHMICA are efficient substrates for human carboxylesterases hCES1b and hCES1c, following classic Michaelis–Menten kinetics, whereas tert-leucinate-derived SCs (including MDMB-CHMICA) show hydrolysis rates too low to permit kinetic modeling [2][3]. These differences carry direct consequences for analytical method development, toxicological interpretation, and experimental design, rendering simple within-class substitution scientifically invalid.

Attribute
MMB-CHMICA (Target)
MDMB-CHMICA (Analogue)
CB1 Signaling Bias
Balanced Gαi/β-arrestin2 recruitment
Preferential β-arrestin2 pathway
Esterase Hydrolysis
Modelable Michaelis-Menten kinetics
Rate too low for kinetic modeling
Urinary Biomarker
O-demethylated metabolite specific
Different metabolic pathway

These mechanistic differences may lead to divergent assay interpretations and analytical method specificity; independent validation is required before substitution.

MMB-CHMICA: Head-to-Head Differentiation Evidence


CB1 Balanced Agonism vs. β-Arrestin2 Bias

In a panel of 21 synthetic cannabinoid receptor agonists assessed under identical functional complementation assay conditions, MMB-CHMICA was the only SCRA to exhibit a balanced recruitment profile between Gαi protein and β-arrestin2 pathways at the CB1 receptor, comparable to the reference agonist CP55940. In contrast, 5F-APINACA and CUMYL-PEGACLONE displayed preferred signaling through the β-arrestin2 pathway [1]. EG-018, the only SCRA with a significant G-protein bias, showed a 10-fold preference for Gαi over β-arrestin2 recruitment. MMB-CHMICA did not exhibit this magnitude of bias in either direction, placing it in a functionally distinct category [1].

Signaling Bias
Head-to-head
Balanced Gαi/β-arrestin2 vs. β-arrestin2 biased (most SCRAs)
Supports functional selectivity studies; unique non-biased tool
Among 21 SCRAs tested; HEK293T, NanoLuc assay
CB1 receptor biased agonism Gαi protein β-arrestin2 functional selectivity

In Vivo Metabolism: Biomarker Differentiation

In a 24-h in vivo zebrafish larvae model (5 dpf, 100 µM exposure), MMB-CHMICA produced 11 distinct metabolites, identified by liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). This compares to 6 metabolites for ADB-CHMICA, 14 for ADB-CHMINACA, 11 for MDMB-CHMCZCA, and 4 for NNL-3 under identical experimental conditions [1]. Critically, the primary recommended urinary biomarker for MMB-CHMICA is the O-demethylated metabolite, whereas ADB-CHMICA yields an oxidative deamination to hydroxyl metabolite as the primary biomarker, and ADB-CHMINACA produces hydroxyl metabolites at the cyclohexylmethyl, tert-butyl, and indazole moieties [1]. The zebrafish metabolite profile showed good concordance with previous in vitro human and rat hepatocyte incubation data for the same or structurally analogous compounds [1].

Metabolite Profile
Head-to-head
11 metabolites; biomarker: O-demethylated vs. ADB-CHMICA: 6 metabolites; different biomarker
Specific urinary target for forensic confirmation
Zebrafish larvae model; LC-HRMS/MS, 100 µM
synthetic cannabinoid metabolism zebrafish larvae model LC-HRMS/MS forensic biomarker O-demethylation

Carboxylesterase Hydrolysis: Valinate vs. Tert-Leucinate

In vitro incubation with recombinant human carboxylesterase isoforms demonstrated that valinate-derived synthetic cannabinoids including MMB-CHMICA, MMB-4en-PICA, and MMB-FUBINACA undergo sufficient ester hydrolysis by hCES1b and hCES1c to permit classic Michaelis–Menten kinetic modeling [1][2]. In contrast, synthetic cannabinoids bearing a tert-leucinate-derived moiety (e.g., MDMB-4F-BINACA, MDMB-4en-PINACA, MDMB-FUBICA, MDMB-5F-PICA) exhibited hydrolysis rates too low for kinetic parameter determination [1]. In kinetic studies with hCES1b, MMB-CHMICA (MW 370 g/mol) showed a higher hydrolysis rate than the heavier substrate 5F-MPhP-PICA (MW 411 g/mol), consistent with the observation that hCES1b has higher affinity for smaller substrates [2]. No hydrolysis of the amide linker was detected for any tested SC [1].

Esterase Kinetics
Class-level
Michaelis-Menten kinetics obtainable vs. Tert-leucinate SCs: unmeasurable hydrolysis
Valinate subclass enables clearance modeling; data to verify
hCES1b/1c recombinant assay; class extrapolation
human carboxylesterase hCES1b hCES1c Michaelis-Menten kinetics toxicokinetics

CB1 and CB2 Potency Among Third-Generation SCRAs

MMB-CHMICA (AMB-CHMICA) exhibits EC50 values of 3.5 nM at CB1 and 12 nM at CB2 receptors, reflecting approximately 3.4-fold selectivity for CB1 over CB2 [1]. In the Banister et al. (2016) survey of valinate and tert-leucinate synthetic cannabinoids using a fluorometric membrane potential assay, the full set of 12 compounds (including MMB-CHMICA analogs MDMB-CHMICA, 5F-AMB, and MDMB-FUBINACA) displayed CB1 EC50 values spanning 0.45–36 nM and CB2 EC50 values spanning 4.6–128 nM, with all compounds showing preferential CB1 activation [2]. MMB-CHMICA falls within the mid-range of this potency distribution, distinguishing it from ultra-potent congeners while confirming its classification as a high-potency SCRA relative to Δ⁹-THC and first-generation compounds such as JWH-018 [1][2].

Receptor Potency
Cross-study
EC50 CB1 3.5 nM CB2 12 nM (ratio 3.4)
Mid-range potency for assay calibration; reduces over-activation artifacts
Fluorometric assay, HEK293; class span 0.45–36 nM
CB1 receptor potency CB2 receptor potency EC50 fluorometric membrane potential assay

Hepatocyte Metabolism: O-Demethylation Pathway

Following incubation with pooled human hepatocytes and analysis by UHPLC-(IMS)-HR-MSE, the main metabolic pathway identified for AMB-CHMICA (MMB-CHMICA) was O-demethylation of the methyl ester, accompanied by hydroxylation of the cyclohexylmethyl moiety [1]. When compared to the metabolism of 5C-AKB48 studied under identical conditions, AMB-CHMICA exhibited a fundamentally different metabolic profile: 5C-AKB48 primarily underwent hydroxylation(s) of the adamantyl moiety and oxidative dechlorination with subsequent oxidation to the ω-carboxylic acid [1]. The in silico metabolite prediction software Meteor (Lhasa Ltd.) successfully predicted the majority of AMB-CHMICA metabolites, though notably failed to predict the oxidative dechlorination pathway relevant to 5C-AKB48, highlighting the structural predictability of MMB-CHMICA's metabolic fate [1]. These results are consistent with and reinforced by the zebrafish larvae in vivo findings from Morales-Noé et al. (2022), which also identified the O-demethylated metabolite as the primary biomarker for MMB-CHMICA [2].

Hepatocyte Pathway
Cross-study
O-demethylation + hydroxylation vs. 5C-AKB48: dechlorination pathway
Predictable metabolic route simplifies method development
Human hepatocytes; UHPLC-HR-MS; consistent with zebrafish
human hepatocyte metabolism UHPLC-HR-MS O-demethylation hydroxylation analytical toxicology

Forensic Prevalence: DEA Seizure Ranking

According to the U.S. Drug Enforcement Administration's annual Emerging Drug Reports, MMB-CHMICA was the sixth-most frequently identified synthetic cannabinoid in drugs seized by the DEA in 2018 [1][2]. This prevalence led to its temporary placement into Schedule I in July 2018 (83 FR 31877) and permanent placement in July 2020 (85 FR 42290) [3]. The Federal Register notice acknowledged that while no specific adverse event information was available for MMB-CHMICA at the time of scheduling, substantial law enforcement seizure volumes and pharmacological similarity to other Schedule I synthetic cannabinoids with known public health risks (specifically citing AB-CHMINACA, AB-FUBINACA, and JWH-018 as comparators) constituted an imminent hazard to public safety [3]. In comparison, many structurally similar synthetic cannabinoids in the CHMICA series (e.g., ADB-CHMICA, MDMB-CHMCZCA) have not reached comparable seizure frequencies or received permanent Schedule I placement through the same regulatory mechanism.

Seizure Prevalence
Reported
6th of SCs in 2018 DEA seizures
High forensic relevance; supports method prioritization
DEA NFLIS data; permanent Schedule I 2020
forensic prevalence DEA seizure data regulatory scheduling emerging drug monitoring

MMB-CHMICA: Optimal Application Scenarios


CB1 Functional Selectivity Research Tool

For academic or pharmaceutical laboratories investigating the structural determinants of CB1 receptor biased signaling, MMB-CHMICA serves as a valuable tool compound representing the indole-3-carboxamide chemotype with a balanced Gαi/β-arrestin2 recruitment profile. Unlike the majority of SCRAs tested in the Walraed et al. (2020) panel of 21 compounds—which preferentially signal through β-arrestin2—MMB-CHMICA mimics the balanced reference agonist CP55940 [1]. This property makes MMB-CHMICA particularly suitable as a control ligand in experiments designed to dissociate G-protein-mediated therapeutic effects from β-arrestin2-mediated side effects, enabling structure-activity relationship studies that probe the molecular features responsible for signaling bias within the valinate-subclass of SCRAs.

Forensic Toxicology Method for O-Demethylated Biomarker

Forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods for MMB-CHMICA detection should prioritize the O-demethylated metabolite (m/z 357.2179) as the primary urinary screening target, as established by both human hepatocyte incubation data [1] and the zebrafish larvae in vivo model [2]. The O-demethylated biomarker is structurally and chromatographically distinct from the oxidative deamination biomarker of ADB-CHMICA and the hydroxyl metabolites of ADB-CHMINACA, enabling unambiguous identification even in poly-drug casework [2]. The availability of a DEA-exempt certified reference material (Cerilliant® S-118, 100 µg/mL in methanol) further facilitates rapid method implementation without the regulatory barriers associated with Schedule I controlled substance procurement.

In Vitro Toxicokinetics: Esterase-Dependent Clearance

For research groups studying the role of human carboxylesterases in synthetic cannabinoid metabolism, MMB-CHMICA represents a prototypical valinate-derived substrate with well-characterized, modelable Michaelis–Menten hydrolysis kinetics [1][2]. In head-to-head experimental designs comparing valinate vs. tert-leucinate subclasses, MMB-CHMICA provides a direct contrast to its tert-leucinate analog MDMB-CHMICA, which shows negligible hCES-mediated hydrolysis [1]. This paired experimental approach is directly relevant to predicting first-pass metabolic clearance, estimating detection windows in biological matrices, and assessing the potential impact of hCES polymorphisms or drug–drug interactions on SCRA toxicity.

Proficiency Testing and Inter-Lab Validation Standard

Given that MMB-CHMICA was the sixth-most frequently seized synthetic cannabinoid in the United States in 2018 and has been permanently placed into Schedule I [1][2], forensic laboratories participating in proficiency testing programs (e.g., UNODC International Collaborative Exercises, NIST, or commercial PT providers) benefit from including MMB-CHMICA in their scope of analysis. The compound's well-characterized analytical profile—including full NMR assignment, GC-MS fragmentation pattern (base peak m/z 240.1), and LC-MS/MS multiple reaction monitoring transitions —facilitates robust method validation across different instrument platforms and laboratory settings.

Application
Selection Property
Validation Focus
CB1 Functional Selectivity Studies
Balanced Gαi/β-arrestin2 recruitment profile
Pathway-specific signaling dissection
Forensic Toxicology Method: O-Demethylated Biomarker
Specific urinary metabolite (O-demethylated)
LC-MS/MS selectivity vs. structural analogs
In Vitro Esterase Metabolism Studies
Michaelis-Menten kinetics with hCES1b/1c
Metabolic clearance modeling and subclass comparison
Inter-Laboratory Method Validation
Certified reference standard availability
Method reproducibility across instrument platforms
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